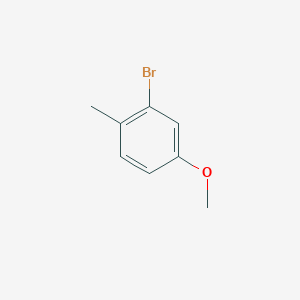

2-Bromo-4-methoxy-1-methylbenzene

概要

説明

2-Bromo-4-methoxy-1-methylbenzene (2-BMMB) is an aromatic compound with a molecular weight of 150.07 g/mol and a molecular formula of C8H9BrO. It is a colorless, crystalline solid that is soluble in organic solvents and insoluble in water. 2-BMMB is a useful reagent for organic synthesis and is widely used in the fields of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various organic compounds and has been studied for its potential applications in medicinal chemistry.

科学的研究の応用

Catalysis in Liquid-phase Oxidation

The liquid-phase oxidation of methylbenzenes, including compounds similar to 2-bromo-4-methoxy-1-methylbenzene, can be catalyzed by a cobalt and copper acetates system. In the oxidation of p-methoxytoluene, a nuclear-brominated product like 3-bromo-4-methoxytoluene is obtained, demonstrating the potential of such systems in producing selectively oxidized derivatives (Okada & Kamiya, 1981).

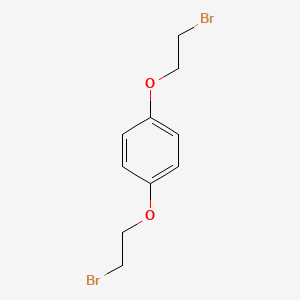

Synthesis of Tetrahydrofuran Derivatives

This compound is involved in the synthesis of tetrahydrofuran derivatives. The controlled-potential reduction of related bromoethers catalyzed by nickel(I) compounds leads to high yields of tetrahydrofuran compounds, which have significant applications in organic chemistry (Esteves, Ferreira, & Medeiros, 2007).

Development of Sterically Protected Compounds

A bromobenzene derivative, similar to this compound, has been used to prepare sterically protected diphosphene and fluorenylidenephosphine. These compounds, including low-coordinate phosphorus atoms, are significant in the study of phosphorus chemistry. The influence of the methoxy group on electronic properties is also a subject of interest (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

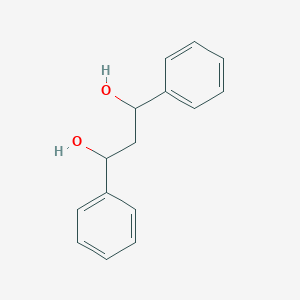

Cleavage of Epoxides

This compound is used as a catalyst in the ring opening of epoxides with elemental iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols. This method is regioselective and operates under neutral and mild conditions, highlighting its utility in organic synthesis (Niknam & Nasehi, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

作用機序

Target of Action

The primary target of 2-Bromo-4-methoxy-1-methylbenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps :

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound is involved in the electrophilic substitution reactions of benzene . The cation may bond to a nucleophile to give a substitution or addition product . The cation may also transfer a proton to a base, giving a double bond product .

Pharmacokinetics

The compound’s molecular weight (20106) suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a substituted benzene ring . This substitution can lead to the formation of new compounds with potential biological activity.

Action Environment

Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, some similar compounds are recommended to be stored in a dark place at a temperature between 2-8°C .

特性

IUPAC Name |

2-bromo-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRYVEDNIGXKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334305 | |

| Record name | 3-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36942-56-0 | |

| Record name | 3-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

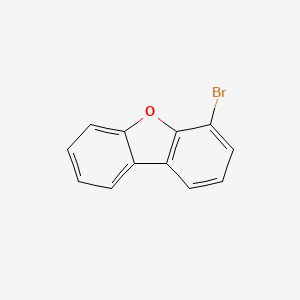

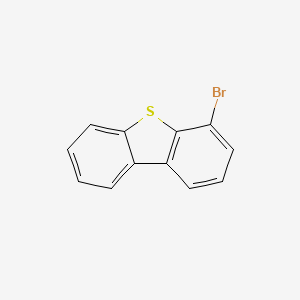

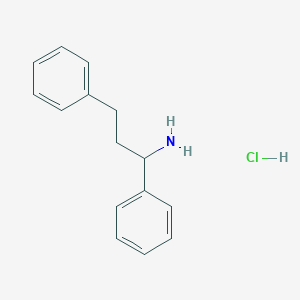

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)